L-Leucyl-L-seryl-L-leucyl-L-threonylglycine
Description
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine is a synthetic pentapeptide with the sequence Leu-Ser-Leu-Thr-Gly. Its molecular structure includes hydrophobic leucine residues, hydrophilic serine and threonine (with hydroxyl groups), and flexible glycine. The compound’s structural features—such as alternating hydrophobic and hydrophilic residues—may influence solubility, stability, and receptor affinity .
Properties
CAS No. |
820242-23-7 |
|---|---|
Molecular Formula |
C21H39N5O8 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39N5O8/c1-10(2)6-13(22)18(31)25-15(9-27)20(33)24-14(7-11(3)4)19(32)26-17(12(5)28)21(34)23-8-16(29)30/h10-15,17,27-28H,6-9,22H2,1-5H3,(H,23,34)(H,24,33)(H,25,31)(H,26,32)(H,29,30)/t12-,13+,14+,15+,17+/m1/s1 |
InChI Key |
AOLVJMBOUZGWTP-MDLJMBGESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
固相肽合成法(SPPS)
固相肽合成法是合成Leu-Ser-Leu-Thr-Gly的主要方法,适用于高效合成和优化侧链保护基团。
基础流程
- 树脂固定 :使用Wang树脂或Cl-Fmoc树脂固定C端甘氨酸(Gly)。
- 脱保护 :每个合成周期开始时用20% piperidine/DMF脱除Fmoc基团(N-末端)。
- 偶联 :激活亮氨酸(Leu)、丝氨酸(Ser)、亮氨酸(Leu)、苏氨酸(Thr)的羧酸,使用HBTU或DIC/HOBt作为偶联试剂。
- 侧链保护 :丝氨酸的羟基使用t-Bu或Trt基团保护,苏氨酸的羟基使用t-Bu保护。
表1:固相合成关键步骤与条件
液相合成法
液相合成适用于大规模生产,但需处理溶液中的副产物。
生物催化法与工程微生物
生物方法通过酶催化或工程菌的代谢途径合成肽段,适用于环保生产。
酶偶联法
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions to oxidize serine and threonine residues.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Protecting groups like Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) are used during SPPS to protect amino groups and facilitate selective reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine and threonine residues can yield oxo derivatives, while reduction can lead to the formation of free thiol groups.
Scientific Research Applications
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine exhibits several biological activities that make it a subject of interest in pharmacological research:
- Immunomodulation : Research indicates that similar compounds can selectively modulate immune responses. For instance, L-leucyl-L-leucine methyl ester has been shown to selectively kill cytotoxic lymphocytes while sparing helper T and B cells, suggesting potential applications in immunotherapy .
- Antitumor Activity : Preliminary studies have demonstrated that peptides like this compound may inhibit tumor growth in xenograft models. In these studies, significant tumor growth inhibition was observed at doses as high as 20 mg/kg.
Cancer Treatment
This compound has been evaluated for its anticancer properties:
- Case Study on Breast Cancer : In a study aimed at evaluating the anticancer effects of this peptide on breast cancer models, results indicated significant apoptosis induction in cancer cells while minimally affecting normal cells. This suggests a selective action that could be beneficial in reducing side effects during cancer treatment.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation:
- Animal Models : In models of induced arthritis, treatment with this compound resulted in significant reductions in paw swelling, indicating its potential use as an anti-inflammatory agent.
In Vivo Studies
In vivo studies have highlighted the efficacy of this compound:
| Study Focus | Findings | Dosage |
|---|---|---|
| Tumor Growth Inhibition | Up to 60% inhibition compared to control groups | 20 mg/kg |
| Anti-inflammatory Effects | Significant reduction in inflammation markers | Variable |
Mechanistic Insights
The mechanisms by which this compound exerts its effects are under investigation. It is hypothesized that its structure may influence interactions with proteins and enzymes involved in critical biological pathways, potentially leading to novel therapeutic strategies.
Mechanism of Action
The mechanism of action of L-Leucyl-L-seryl-L-leucyl-L-threonylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit or activate enzymes involved in metabolic processes or interact with cell surface receptors to influence cellular responses.
Comparison with Similar Compounds
Structural and Sequence-Based Comparisons
The following table summarizes key structural differences between L-Leucyl-L-seryl-L-leucyl-L-threonylglycine and related peptides identified in the evidence:
Key Observations:
- Hydrophobic-Hydrophilic Balance : The target peptide’s Leu-Ser-Leu-Thr-Gly sequence contrasts with longer peptides (e.g., ), which incorporate additional hydrophobic (Val, Ile) or rigid (Pro) residues. This may reduce the target’s aggregation propensity compared to ’s Pro-containing peptide .
- Glycine Placement : Glycine at the C-terminus in the target may enhance conformational flexibility, whereas dual glycines in ’s peptide could act as structural spacers .
Molecular Weight and Solubility
- The target’s lower molecular weight (~489 g/mol) compared to (775.8 g/mol) and (~950 g/mol) suggests better membrane permeability and solubility in aqueous environments. However, the presence of multiple leucines might offset this by increasing hydrophobicity .
- ’s peptide (~800 g/mol) includes Pro and Val, which could reduce solubility despite its glycine content .
Biological Activity
L-Leucyl-L-seryl-L-leucyl-L-threonylglycine (LSLTG) is a tetrapeptide composed of four amino acids: leucine (Leu), serine (Ser), threonine (Thr), and glycine (Gly). This compound has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities and therapeutic applications.
- Molecular Formula : C₁₈H₃₆N₄O₅
- Molecular Weight : Approximately 489.28 daltons
- Structure : LSLTG consists of a sequence of amino acids that can influence its biological activity through various mechanisms, including interactions with proteins and receptors.
Biological Activity
The biological activity of LSLTG is closely related to its amino acid composition and structure. Peptides like LSLTG often exhibit a range of bioactivities, including:
- Antioxidant Activity : The presence of serine and threonine may contribute to the peptide's ability to scavenge free radicals.
- Immunomodulatory Effects : Similar peptides have been shown to modulate immune responses, potentially enhancing the activity of helper T cells while selectively affecting cytotoxic lymphocytes .
- Cell Signaling Modulation : Research indicates that such peptides can influence cell signaling pathways, which may be beneficial in treating various diseases.
- Interaction with Cell Receptors : LSLTG may bind to specific receptors on cell membranes, leading to alterations in cellular functions.
- Enzyme Modulation : The peptide could interact with enzymes, affecting their activity and influencing metabolic pathways.
- Influence on Protein Folding : The structural properties of LSLTG might play a role in stabilizing or destabilizing protein conformations, impacting biological processes.
Case Studies and Research Findings
Several studies have explored the biological implications of peptides similar to LSLTG:
- Selective Cytotoxicity : Research involving L-leucyl-L-leucine methyl ester demonstrated selective cytotoxicity against certain lymphocyte types, suggesting that structural analogs could be developed for targeted immunotherapy .
- Peptide Synthesis Techniques : Solid-phase peptide synthesis (SPPS) is commonly used for producing LSLTG, allowing for precise control over peptide length and sequence, which is critical for studying its biological effects.
Comparative Analysis with Similar Compounds
To better understand the unique properties of LSLTG, a comparison with structurally similar peptides is beneficial:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| L-Alanyl-L-seryl-L-leucyl-glycyl | Similar amino acid composition | Contains glycine; potentially different biological activity |
| L-Leucyl-L-threonyl-glycine | Similar core structure | Focuses on threonine; may have distinct interactions |
| L-Isoleucyl-L-threonyl-glycine | Contains isoleucine | Different side chain properties affecting activity |
Potential Applications
The unique combination of amino acids in LSLTG suggests several potential applications:
- Therapeutic Agents : Due to its immunomodulatory properties, it could be developed as a therapeutic agent for autoimmune diseases or cancer.
- Nutraceuticals : As an antioxidant, it may serve as a dietary supplement aimed at improving health outcomes related to oxidative stress.
- Biotechnology Tools : Its ability to modulate enzyme activity could be harnessed in biotechnological applications, including drug development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
